molecular formula C11H12N2O2 B2570683 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone CAS No. 2034418-82-9

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone

Cat. No. B2570683
M. Wt: 204.229
InChI Key: SMVJOEYMIFIIAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Stereocontrolled Synthesis

  • The stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for various methano-bridged pyrrolidines, using a rearrangement route that suppresses unwanted competitive oxygen neighboring group participation (Krow et al., 2002).

Preparation of Azabicyclo[3.2.0]heptan-7-ones

  • Preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, showing the catalytic hydrogenation of 2,5-disubstituted pyrroles to corresponding cis-2,5-disubstituted pyrrolidines with high facial stereoselectivity (Gilchrist et al., 1997).

Synthesis of Alkaloid-Type Frameworks

  • Synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid for a multicomponent approach to assembling natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework displayed by various alkaloids (Sonaglia et al., 2012).

Furan as a Diene in Organic Chemistry

  • Utilizing (Di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol with oxo carboxylic acids for the preparation of condensed 1,3-oxazines by retro-Diels−Alder reactions (Stájer et al., 2004).

Synthesis and Transformation of 2,3-Methanopyrrolidines

  • Development of new methods for the preparation of 2-azabicyclo[3.1.0]hexane compounds (2,3-methanopyrrolidines), which are now accessible and used as mimics of pyrrolidine, piperidine, or proline subunits in bioactive molecules (Six, 2018).

Safety And Hazards

The compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJOEYMIFIIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone

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